Cas no 33844-30-3 (2-methoxy-1-(3-nitrophenyl)ethan-1-one)

2-methoxy-1-(3-nitrophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-56312-10.0g |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-56312-0.25g |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
Enamine | EN300-56312-1.0g |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-56312-5.0g |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
1PlusChem | 1P019YE2-50mg |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95% | 50mg |
$109.00 | 2025-03-04 | |
A2B Chem LLC | AV43290-50mg |
2-Methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95% | 50mg |
$105.00 | 2024-04-20 | |
A2B Chem LLC | AV43290-250mg |
2-Methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95% | 250mg |
$185.00 | 2024-04-20 | |
Aaron | AR019YME-500mg |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95% | 500mg |
$398.00 | 2025-02-08 | |
Aaron | AR019YME-50mg |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95% | 50mg |
$116.00 | 2025-02-08 | |
Aaron | AR019YME-250mg |
2-methoxy-1-(3-nitrophenyl)ethan-1-one |
33844-30-3 | 95% | 250mg |
$221.00 | 2025-02-08 |
2-methoxy-1-(3-nitrophenyl)ethan-1-one 関連文献
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2-methoxy-1-(3-nitrophenyl)ethan-1-oneに関する追加情報
Professional Introduction to 2-methoxy-1-(3-nitrophenyl)ethan-1-one (CAS No. 33844-30-3)
2-methoxy-1-(3-nitrophenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 33844-30-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a methoxy group and a nitrophenyl substituent, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-donating and electron-withdrawing groups in its molecular framework imparts distinct reactivity, enabling its utility in diverse chemical transformations.
The nitrophenyl moiety, specifically the 3-nitrophenyl group, plays a crucial role in modulating the electronic characteristics of the molecule. This group is known for its ability to participate in hydrogen bonding interactions and influence the solubility profile of the compound. Additionally, the methoxy group enhances the compound's stability and serves as a versatile handle for further functionalization. These features have made 2-methoxy-1-(3-nitrophenyl)ethan-1-one a subject of interest in medicinal chemistry, particularly in the design of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing nitroaromatic structures. The nitro group can be reduced to an amine, introducing new reactive sites that can be further modified to yield pharmacologically relevant derivatives. This reactivity has been leveraged in the development of antimicrobial, anti-inflammatory, and anticancer agents. For instance, derivatives of nitroaromatic compounds have shown promise in inhibiting specific enzymatic targets involved in disease pathways.
Moreover, the methoxy group in 2-methoxy-1-(3-nitrophenyl)ethan-1-one contributes to its role as a building block in synthesizing more complex molecules. The methoxy-substituted ketones are frequently employed in condensation reactions, such as Claisen condensations or aldol reactions, which are pivotal in constructing carbon-carbon bonds essential for drug scaffolds. The combination of these functional groups makes this compound a versatile precursor for generating structurally diverse libraries suitable for high-throughput screening.
Recent advancements in computational chemistry have also highlighted the importance of understanding the molecular interactions of such intermediates. Molecular modeling studies have demonstrated that 2-methoxy-1-(3-nitrophenyl)ethan-1-one can effectively interact with biological targets through both hydrophobic and polar interactions. These insights have guided the optimization of synthetic routes to enhance yield and purity while improving bioavailability.
The synthesis of 2-methoxy-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic strategies include nitration followed by methylation and subsequent condensation reactions. The efficiency of these processes is critical for industrial-scale production, where cost-effectiveness and scalability are paramount. Recent improvements in catalytic methods have enabled greener synthetic routes, reducing waste and energy consumption without compromising yield.
In academic research, this compound has been utilized as a model system to study reaction mechanisms and develop new synthetic methodologies. Its unique reactivity allows chemists to probe electronic effects and steric influences on reaction outcomes. Such studies contribute to a deeper understanding of organic transformations, which is essential for designing more efficient synthetic protocols.
The pharmaceutical industry has also shown interest in exploring derivatives of 2-methoxy-1-(3-nitrophenyl)ethan-1-one due to its potential as a lead compound for drug discovery. Researchers are investigating its efficacy against various diseases by modifying its structure through functional group interconversions or introducing additional substituents at different positions on the aromatic ring. These efforts aim to identify novel therapeutic candidates with improved pharmacokinetic profiles.
The handling and storage of 2-methoxy-1-(3-nitrophenyl)ethan-1-one require adherence to standard laboratory practices to ensure safety and maintain chemical integrity. While it is not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during its use. Storage should be conducted in a cool, dry place away from direct sunlight to prevent degradation.
Future research directions may focus on expanding the applications of this compound by exploring new synthetic pathways or investigating its role in emerging fields such as materials science or agrochemicals. The versatility of functional groups present in 2-methoxy-1-(3-nitrophenyl)ethan-1-one suggests that it will remain a valuable tool for chemists seeking innovative solutions across multiple disciplines.
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